molecular formula C18H19ClN4O3S B2592962 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1172461-84-5

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2592962
CAS No.: 1172461-84-5
M. Wt: 406.89
InChI Key: UXARHSQPDSVBDL-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole ring, a pyrazole ring, and an oxolane moiety, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Pyrazole Ring: The pyrazole ring is typically introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Oxolane Moiety: The oxolane moiety can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.

    Final Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole intermediates through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxolane moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the benzothiazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biological studies to investigate its antimicrobial, anticancer, and anti-inflammatory properties. The compound has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of infectious diseases, cancer, and inflammatory disorders. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can be compared with other benzothiazole derivatives, such as:

The unique combination of the benzothiazole, pyrazole, and oxolane moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c1-22-13(7-8-20-22)17(24)23(10-11-4-3-9-26-11)18-21-15-14(25-2)6-5-12(19)16(15)27-18/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXARHSQPDSVBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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